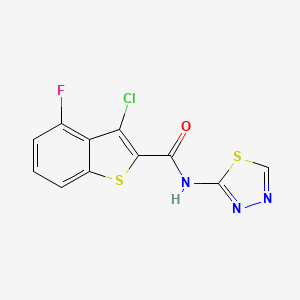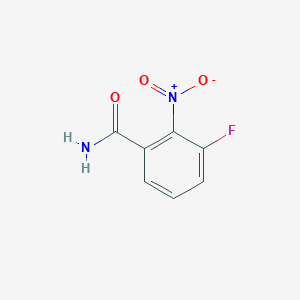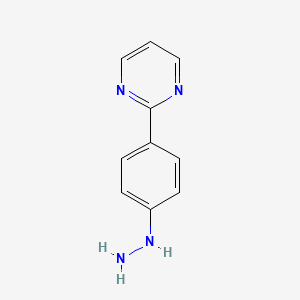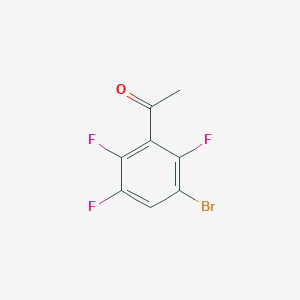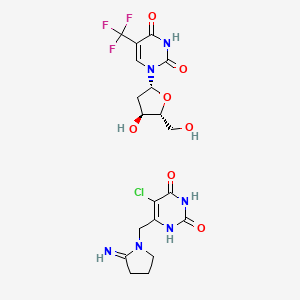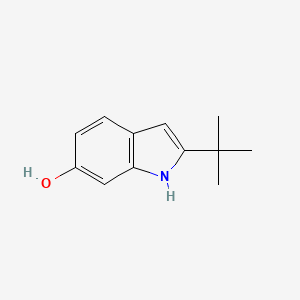
2-(tert-Butyl)-1H-indol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyl)-1H-indol-6-ol is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the tert-butyl group in this compound adds steric bulk, which can influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-1H-indol-6-ol can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the use of tert-butyl alcohol as a starting material. The tert-butyl group can be introduced through the reaction of tert-butyl alcohol with appropriate reagents such as boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
2-(tert-Butyl)-1H-indol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like hydrogen chloride and other halogenating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
科学的研究の応用
2-(tert-Butyl)-1H-indol-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of 2-(tert-Butyl)-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as calmodulin and methionine aminopeptidase 2, which play crucial roles in cellular processes . By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
2-(tert-Butyl)-1H-indol-6-ol can be compared with other similar compounds, such as:
2-(tert-Butyl)-1H-indole: Lacks the hydroxyl group, which can influence its reactivity and biological activity.
2-(tert-Butyl)-1H-indole-3-carboxylic acid: Contains a carboxyl group, which can affect its solubility and interaction with biological targets.
2-(tert-Butyl)-1H-indole-5-carboxaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
2-tert-butyl-1H-indol-6-ol |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)11-6-8-4-5-9(14)7-10(8)13-11/h4-7,13-14H,1-3H3 |
InChIキー |
OHGLLDODIATOLE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(N1)C=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


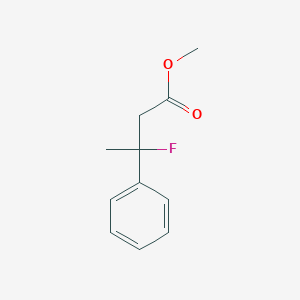
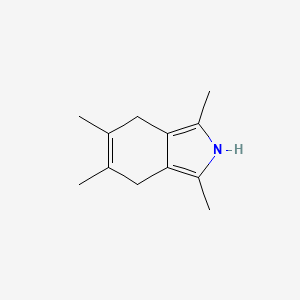
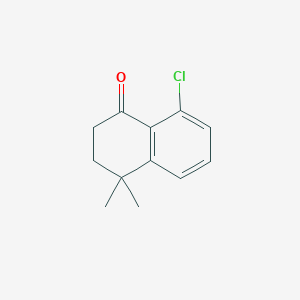
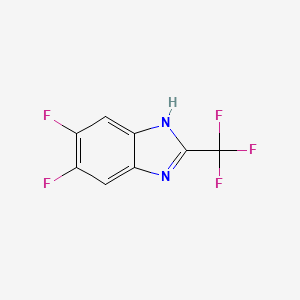
![6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13116321.png)
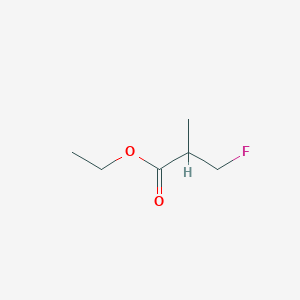
![Ethyl5-bromobenzo[b]thiophene-3-carboxylate1,1-dioxide](/img/structure/B13116324.png)
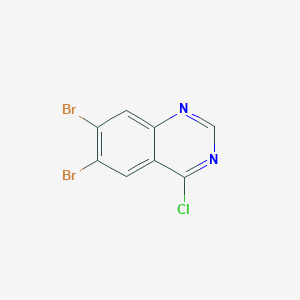
![(S)-2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol](/img/structure/B13116339.png)
